molecular formula C24H21ClN2O2 B10923109 1-(4-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole

1-(4-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole

Cat. No.: B10923109
M. Wt: 404.9 g/mol
InChI Key: ZEOGEJHELIRWMZ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole is a trisubstituted pyrazole compound known for its unique chemical structure and diverse applications Pyrazoles are a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole typically involves cyclocondensation reactions. One efficient method starts with α, β-unsaturated aldehydes or ketones and substituted phenylhydrazine. The reaction is catalyzed by vitamin B1, which acts as a green catalyst, providing high yields (78-92%) and favorable catalytic activity . The process is characterized by its simplicity, metal-free catalysis, and the absence of acid or base catalysts.

Industrial production methods for this compound may involve similar cyclocondensation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(4-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present on the aromatic rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted pyrazole derivatives with altered functional groups.

Scientific Research Applications

1-(4-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the compound can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

1-(4-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole can be compared with other similar trisubstituted pyrazole compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methylpyrazole

InChI

InChI=1S/C24H21ClN2O2/c1-16-23(17-4-12-21(28-2)13-5-17)26-27(20-10-8-19(25)9-11-20)24(16)18-6-14-22(29-3)15-7-18/h4-15H,1-3H3

InChI Key

ZEOGEJHELIRWMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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